2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole
Description
Structural and Functional Significance of 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole scaffold represents one of the most important heterocyclic frameworks in contemporary medicinal chemistry, characterized by a five-membered aromatic ring containing one oxygen atom and two nitrogen atoms in the 1,3,4-positions. This heterocyclic system exhibits remarkable stability in aqueous media and demonstrates exceptional capability to interact with biological targets through π-π interactions and hydrogen bonding mechanisms. The fundamental structure of 1,3,4-oxadiazole derivatives enables them to function as bioisosteres for carboxylic acids, carboxamides, and esters, thereby providing pharmaceutical chemists with valuable tools for drug design and optimization.
The structural versatility of 1,3,4-oxadiazole compounds stems from their ability to accommodate diverse substituents at the 2- and 5-positions of the ring, allowing for systematic modification of pharmacological properties. Within this framework, 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole demonstrates the potential for incorporating multiple functional groups that can enhance molecular interactions and biological activity. The compound features a chloromethyl substituent at the 2-position and a 3-fluorophenyl group at the 5-position, creating a molecular architecture that combines the inherent stability of the oxadiazole core with the reactivity potential of halogen-containing substituents.
Research investigations have consistently demonstrated that 1,3,4-oxadiazole derivatives possess significant biological activities across multiple therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The electron-withdrawing nature of the oxadiazole ring system contributes to the overall electronic properties of substituted derivatives, influencing their interaction with enzymatic targets and cellular receptors. Studies have shown that compounds containing the 1,3,4-oxadiazole scaffold can inhibit various enzymes including methionine aminopeptidase, telomerase, focal adhesion kinase, and thymidylate synthase, highlighting the versatility of this heterocyclic system in targeting different biological pathways.
Role of Halogen-Substituted Derivatives in Heterocyclic Chemistry
Halogen substitution in 1,3,4-oxadiazole derivatives represents a crucial strategy for modulating both chemical reactivity and biological activity, with fluorine and chlorine atoms serving as particularly important substituents in pharmaceutical applications. The incorporation of halogen atoms into heterocyclic compounds generally enhances metabolic stability, modifies lipophilicity, and can significantly impact binding affinity to biological targets. In the case of this compound, the presence of both fluorine in the phenyl ring and chlorine in the methyl substituent creates a unique electronic environment that influences the compound's overall properties.
Fluorine substitution in aromatic systems, as observed in the 3-fluorophenyl moiety of this compound, typically increases the electron-withdrawing character of the ring system while maintaining favorable pharmacokinetic properties. The fluorine atom's high electronegativity and small size allow it to participate in unique interactions with biological targets, often enhancing binding affinity and selectivity. Research has demonstrated that fluorinated 1,3,4-oxadiazole derivatives frequently exhibit improved biological activities compared to their non-fluorinated counterparts, particularly in anticancer and antimicrobial applications.
The chloromethyl functional group present in this compound serves as a reactive site that can undergo nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate. Studies have shown that chloromethyl-substituted oxadiazoles can be readily converted to various derivatives through reaction with nucleophiles such as thiocyanate ions, enabling the synthesis of structurally diverse compounds with potentially enhanced biological activities. The reactivity of the chloromethyl group also allows for the attachment of additional pharmacophoric elements, expanding the synthetic utility of this scaffold.
The chemical properties of this compound reflect the synergistic effects of both halogen substituents, with experimental data indicating a molecular weight of 212.61 daltons and high purity levels achievable through standard synthetic procedures. The compound demonstrates stability under normal storage conditions while maintaining reactivity at the chloromethyl position, making it suitable for further synthetic transformations. Commercial availability from multiple suppliers indicates the compound's importance in research applications, with reported purity levels typically exceeding 95%.
Research investigations into halogen-substituted 1,3,4-oxadiazole derivatives have revealed significant structure-activity relationships that guide the design of new therapeutic agents. The strategic placement of halogen atoms can enhance binding interactions with target proteins, improve pharmacokinetic profiles, and increase resistance to metabolic degradation. In the context of this compound, these effects combine to create a compound with potential applications in drug discovery and chemical synthesis, representing the continued importance of halogenated heterocycles in modern pharmaceutical research.
Properties
IUPAC Name |
2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEFHXOELYYOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473524 | |
| Record name | 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350672-16-1 | |
| Record name | 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
POCl₃-Mediated Cyclization Mechanism
- Activation: POCl₃ coordinates to the carbonyl oxygen of the diacylhydrazine, increasing electrophilicity.
- Nucleophilic Attack: The adjacent nitrogen attacks the activated carbonyl, forming a tetrahedral intermediate.
- Dehydration: POCl₃ abstracts protons, leading to ring closure and HCl elimination.
Major Side Reaction: Hydrolysis of POCl₃ generates HCl, which may protonate intermediates, necessitating strict anhydrous conditions.
[3+2] Cycloaddition Regiochemistry
Dichloropropene’s electron-deficient double bond favors attack by the nitrile oxide’s oxygen terminus, yielding the 5-chloromethyl regioisomer. Substituent electronic effects on the nitrile oxide further modulate selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Medicinal Chemistry
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds containing the oxadiazole moiety exhibit cytotoxic effects against various cancer cell lines. The fluorophenyl group enhances biological activity by influencing the compound's interaction with biological targets.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles showed significant inhibition of tumor growth in xenograft models. The introduction of a chloromethyl group was crucial for enhancing the lipophilicity and bioavailability of the compounds, leading to improved therapeutic outcomes .
Agrochemicals
The compound is also being explored for its use in agrochemical formulations. Its structure allows it to act as a fungicide or herbicide due to its ability to disrupt cellular processes in target organisms.
Case Study: Herbicidal Activity
Research published in Pesticide Science indicated that oxadiazole derivatives exhibited herbicidal properties against common weeds. The study highlighted how modifications to the oxadiazole core could lead to increased efficacy and reduced environmental impact .
Material Science
Due to its electronic properties, this compound is being studied for its application in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study: OLED Applications
A recent investigation into the use of oxadiazoles in OLED technology revealed that incorporating this compound into device architecture improved light emission efficiency and stability compared to traditional materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Fluorophenyl Positional Isomers
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) :
This positional isomer (4-fluorophenyl at C5) demonstrated broad-spectrum anticancer activity against CNS (SF-295), breast (MCF7), and prostate (PC-3) cancer cell lines, with a growth inhibition percentage (GP) of 98.74 at 10<sup>−5</sup> M. The 4-fluorophenyl substitution enhances lipophilicity and binding affinity compared to methoxy-substituted analogs . - Its derivatives exhibit selectivity for liver cancer, suggesting substituent position critically influences target specificity .
Electron-Withdrawing vs. Electron-Donating Groups
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) :
Incorporating nitro (strong electron-withdrawing) and chloro groups at C5 and C2, respectively, enhances CNS depressant activity. This highlights the role of electron-withdrawing groups (EWGs) in improving blood-brain barrier penetration . - 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole :
Both chloromethyl (EWG) and 3-fluorophenyl (moderate EWG) groups contribute to its reactivity and anticancer efficacy, though its activity is more tissue-specific compared to nitro-substituted analogs .
Functional Group Modifications
Sulfur-Containing Derivatives
- 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) :
Replacing chloromethyl with methylthio reduces electrophilicity but introduces sulfur-based interactions. This compound showed Rho/Myocar inhibitory activity, indicating functional group-dependent target engagement . - 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole :
Sulfonyl groups enhance antibacterial activity (EC50 = 0.17 µg/mL against Xanthomonas oryzae), outperforming commercial bactericides. Sulfone derivatives exhibit broader applications compared to chloromethyl analogs .
Hybrid Structures
- This compound : The chloromethyl group allows for facile synthesis of amine derivatives, enabling rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 350672-16-1. The structure features a chloromethyl group and a fluorophenyl moiety attached to the oxadiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance efficiency and reduce reaction times.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. In particular, compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound exhibited IC values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For example, one study reported an IC value of 15.63 µM for MCF-7 cells, comparable to standard treatments like Tamoxifen .
- Mechanism of Action : Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner. The activation of apoptotic pathways was confirmed by increased levels of p53 and caspase-3 cleavage in treated cells .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been investigated:
- Antibacterial Effects : Compounds similar to this compound demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. Specific derivatives were found to be particularly effective at low concentrations .
- Antifungal Activity : Some derivatives showed promise against fungal pathogens like Candida albicans, indicating a broad spectrum of antimicrobial activity .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of oxadiazole derivatives:
- Novel Oxadiazole Derivatives : A comprehensive review highlighted that certain oxadiazole derivatives exhibit higher cytotoxicity than traditional chemotherapeutics like doxorubicin .
- In Vivo Studies : While in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic potential and safety profile of these compounds. One study indicated that modifications in the oxadiazole structure could enhance biological potency significantly .
Summary Table of Biological Activities
Q & A
How can researchers optimize the synthesis of 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole to improve yield and purity?
Methodological Answer:
The synthesis typically involves cyclization of acid hydrazides with chloroacetic acid in POCl₃ under reflux (5–6 hours). Post-reaction, neutralization with NaOH (pH 6–7) precipitates the product, which is purified via column chromatography (n-hexane:EtOAc, 7:1) . To optimize yield:
- Reagent stoichiometry: Maintain a 1.2:1 molar ratio of chloroacetic acid to hydrazide to minimize side reactions.
- Temperature control: Ensure consistent reflux to avoid incomplete cyclization.
- Purification: Use gradient elution in chromatography to resolve polar byproducts. Evidence shows moderate yields (27–83%) depending on substituents, highlighting the need for tailored conditions .
What advanced spectroscopic techniques are critical for confirming the structure of this compound, especially in distinguishing regioisomers?
Methodological Answer:
- ¹H/¹³C NMR: Key for identifying substituent positions. For example, the chloromethyl group (-CH₂Cl) appears as a singlet at δ ~4.8 ppm, while aryl protons show splitting patterns dependent on substitution (e.g., meta-fluorophenyl vs. para-substituted analogs) .
- X-ray crystallography: Resolves regiochemical ambiguities. In a study of analogous compounds, X-ray confirmed the oxadiazole ring orientation and spatial arrangement of substituents .
- HRMS: Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 signature) .
How should researchers design in vitro assays to evaluate the antimicrobial potential of this compound derivatives?
Methodological Answer:
- Microbial strains: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungi (C. albicans, A. niger).
- Controls: Include streptomycin (antibacterial) and miconazole (antifungal) as positive controls.
- Protocol:
- Agar diffusion: Measure zones of inhibition at 50 μg/mL.
- MIC determination: Use broth dilution to identify the lowest concentration inhibiting visible growth.
- Data interpretation: Compounds with >50% inhibition at 50 μg/mL are considered active. For example, derivatives with 4-chlorophenyl groups showed superior activity against S. aureus .
What methodologies assess the efficiency of oxadiazole derivatives as scintillators in radiation detection?
Methodological Answer:
- Photoluminescence (PL) spectroscopy: Measures emission intensity and wavelength. Oxadiazoles like BPBD exhibit blue-shifted emission compared to PTP, making them suitable for specific detector configurations .
- Radioluminescence efficiency: Compare light yield under X-ray/gamma irradiation using photomultiplier tubes.
- Stability testing: Evaluate degradation under prolonged radiation exposure. For instance, BPBD-doped scintillators showed higher radiation resistance than PTP-based systems .
When encountering contradictory bioactivity data among structurally similar oxadiazole derivatives, what analytical approaches can resolve these discrepancies?
Methodological Answer:
- Structure-Activity Relationship (SAR) analysis: Correlate substituent effects (e.g., electron-withdrawing groups like -Cl vs. -CF₃) with activity trends. For example, 2,4-dichlorophenyl derivatives outperformed mono-substituted analogs in antimicrobial assays .
- Molecular docking: Identify binding interactions with target proteins (e.g., SDH for fungicides). A study showed that carbonyl groups in oxadiazole derivatives formed hydrogen bonds with SDH’s active site, explaining their potency .
- Statistical validation: Use ANOVA or dose-response curves to confirm significance of activity differences .
How can reaction conditions be tailored to control the regioselectivity during the formation of 1,3,4-oxadiazole rings?
Methodological Answer:
- Acid catalyst: POCl₃ promotes cyclodehydration of hydrazides, favoring 1,3,4-oxadiazole over 1,2,4-isomers due to its strong Lewis acidity .
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and regioselectivity.
- Temperature modulation: Lower temperatures (60–80°C) reduce side reactions like N-alkylation, as seen in the synthesis of 5-(thiophen-2-yl) analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
